

# An In-depth Technical Guide to 2,3-Dibromopropanamide

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## Compound of Interest

Compound Name: *2,3-Dibromopropionamide*

Cat. No.: *B076969*

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## Abstract

This technical guide provides a comprehensive overview of 2,3-dibromopropanamide, a halogenated amide with potential applications in organic synthesis and drug discovery. The document details the compound's chemical properties, outlines detailed protocols for its synthesis from commercially available precursors, and discusses its potential biological activities based on structurally related molecules. Due to a lack of publicly available experimental data, this guide also presents predicted spectral data and discusses potential avenues for future research into its biological efficacy.

## Introduction

2,3-Dibromopropanamide, systematically named 2,3-dibromopropanamide according to IUPAC nomenclature, is a chemical compound with the molecular formula  $C_3H_5Br_2NO$ .<sup>[1]</sup> Its structure features a propanamide backbone with bromine atoms substituted at the  $\alpha$  and  $\beta$  positions relative to the carbonyl group. Halogenated compounds, particularly those with bromine moieties, are of significant interest in medicinal chemistry due to their ability to participate in various biological interactions, potentially leading to therapeutic effects. The presence of the amide functional group further suggests its potential to interact with biological targets such as enzymes. This guide aims to consolidate the available information on 2,3-dibromopropanamide and provide a foundational resource for researchers interested in its synthesis and potential applications.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,3-dibromopropanamide is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

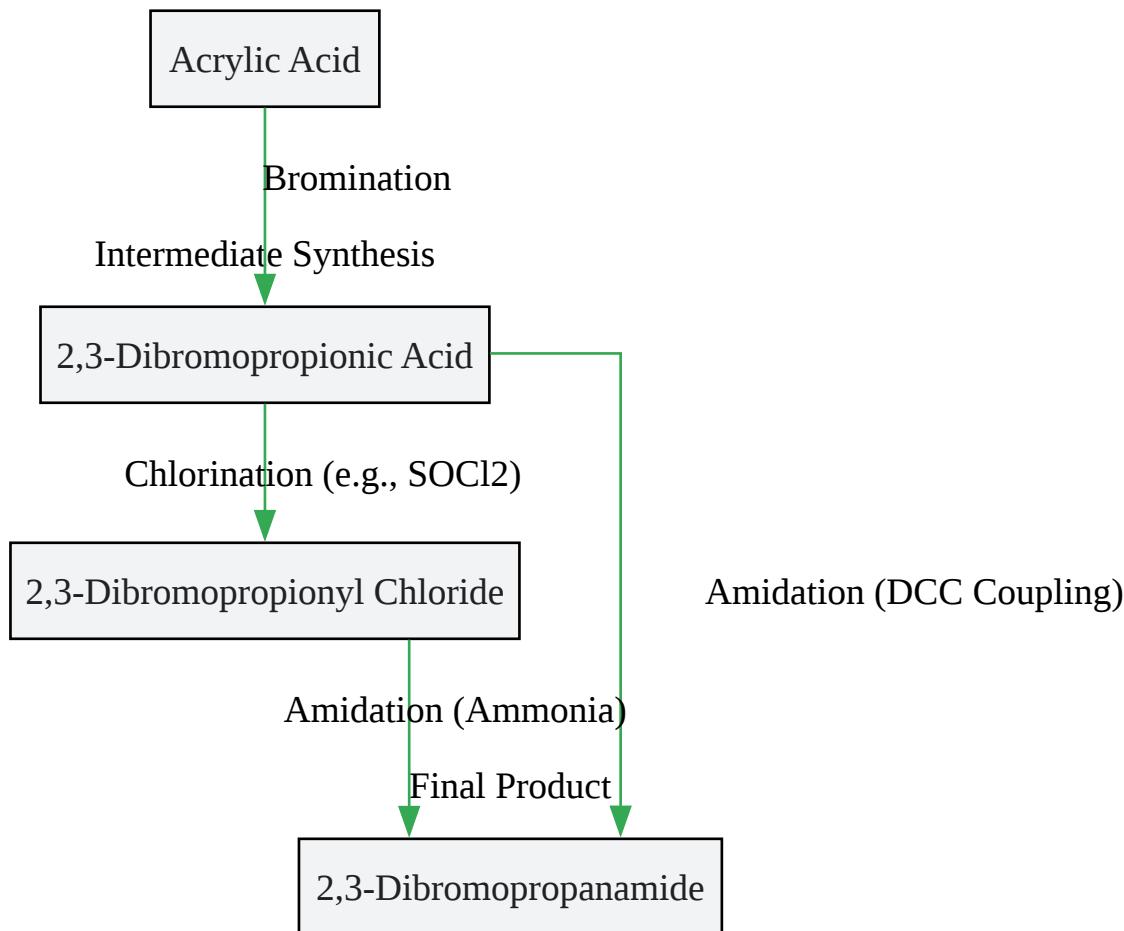
Property	Value	Reference
IUPAC Name	2,3-dibromopropanamide	<a href="#">[1]</a>
Molecular Formula	C <sub>3</sub> H <sub>5</sub> Br <sub>2</sub> NO	<a href="#">[1]</a>
Molecular Weight	230.89 g/mol	<a href="#">[1]</a>
CAS Number	15102-42-8	
Appearance	Predicted to be a solid at room temperature	
Solubility	Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and methanol.	
Melting Point	132-133 °C	
Boiling Point	315.6 ± 32.0 °C (Predicted)	

## Synthesis of 2,3-Dibromopropanamide

There are two primary synthetic routes to 2,3-dibromopropanamide, starting from either 2,3-dibromopropionic acid or its corresponding acyl chloride. The following are detailed experimental protocols for both methods.

## General Workflow for the Synthesis of 2,3-Dibromopropanamide

## Starting Materials

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General synthetic pathways to 2,3-Dibromopropanamide.

## Experimental Protocols

### Protocol 1: Synthesis from 2,3-Dibromopropionic Acid via DCC Coupling

This method utilizes a peptide coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.[2][3][4][5][6]

- Materials:
  - 2,3-Dibromopropionic acid

- N,N'-Dicyclohexylcarbodiimide (DCC)
- Ammonia (as a solution in a suitable solvent, e.g., 0.5 M in 1,4-dioxane)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- 1-Hydroxybenzotriazole (HOBr) (optional, to suppress side reactions)
- Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography).

- Procedure:
  - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dibromopropionic acid (1.0 eq) in anhydrous DCM.
  - If using, add HOBr (1.1 eq) to the solution.
  - Cool the mixture to 0 °C in an ice bath.
  - In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
  - Slowly add the DCC solution to the carboxylic acid solution at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
  - Stir the reaction mixture at 0 °C for 30 minutes, then add the ammonia solution (1.2 eq) dropwise.
  - Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
  - Once the reaction is complete, filter the mixture to remove the precipitated DCU.
  - Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to obtain pure 2,3-dibromopropanamide.

#### Protocol 2: Synthesis from 2,3-Dibromopropionyl Chloride

This is a more direct method that involves the reaction of the acyl chloride with ammonia.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Materials:

- 2,3-Dibromopropionyl chloride
- Concentrated aqueous ammonia or a solution of ammonia in an organic solvent
- Anhydrous diethyl ether or DCM
- Standard workup and purification reagents.

- Procedure:

- Dissolve 2,3-dibromopropionyl chloride (1.0 eq) in anhydrous diethyl ether in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add an excess of concentrated aqueous ammonia (or a solution of ammonia in an organic solvent) to the stirred solution of the acyl chloride. A vigorous reaction may occur, and a white precipitate (ammonium chloride and the product) will form.
- After the addition is complete, continue stirring at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
- If using aqueous ammonia, separate the organic layer. If a precipitate forms, it can be collected by filtration.
- Wash the organic layer (or the redissolved precipitate) with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
- Recrystallize or purify by column chromatography to obtain pure 2,3-dibromopropanamide.

## Spectral Data (Predicted)

Due to the absence of published experimental spectra for 2,3-dibromopropanamide, the following sections describe the expected spectral characteristics based on its chemical structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of 2,3-dibromopropanamide is expected to show a complex multiplet system due to the presence of a chiral center at the  $\alpha$ -carbon and the diastereotopic nature of the  $\beta$ -protons. The expected chemical shifts are:

- -CH(Br)CONH<sub>2</sub>: A multiplet around  $\delta$  4.5-4.8 ppm.
- -CH<sub>2</sub>(Br): Two distinct multiplets for the diastereotopic protons, likely in the range of  $\delta$  3.8-4.2 ppm.
- -CONH<sub>2</sub>: Two broad singlets for the amide protons, which may appear between  $\delta$  6.0-8.0 ppm, and their chemical shift can be concentration and solvent dependent.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum is predicted to show three distinct signals for the carbon atoms in the propane backbone:

- C=O: In the range of  $\delta$  165-175 ppm.
- -CH(Br)-: Around  $\delta$  45-55 ppm.
- -CH<sub>2</sub>(Br): Around  $\delta$  30-40 ppm.

### Infrared (IR) Spectroscopy

The IR spectrum of 2,3-dibromopropanamide would be characterized by the following key absorption bands:

- N-H stretching (amide): Two bands in the region of 3400-3100  $\text{cm}^{-1}$ .
- C=O stretching (amide I): A strong absorption band around 1650-1680  $\text{cm}^{-1}$ .
- N-H bending (amide II): A band around 1600-1640  $\text{cm}^{-1}$ .
- C-N stretching: In the region of 1400-1430  $\text{cm}^{-1}$ .
- C-Br stretching: Absorptions in the fingerprint region, typically below 700  $\text{cm}^{-1}$ .

## Mass Spectrometry

The mass spectrum of 2,3-dibromopropanamide would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak  $[\text{M}]^+$  would be expected at m/z 231, 233, and 235. Common fragmentation pathways would likely involve the loss of bromine atoms and cleavage of the amide bond.

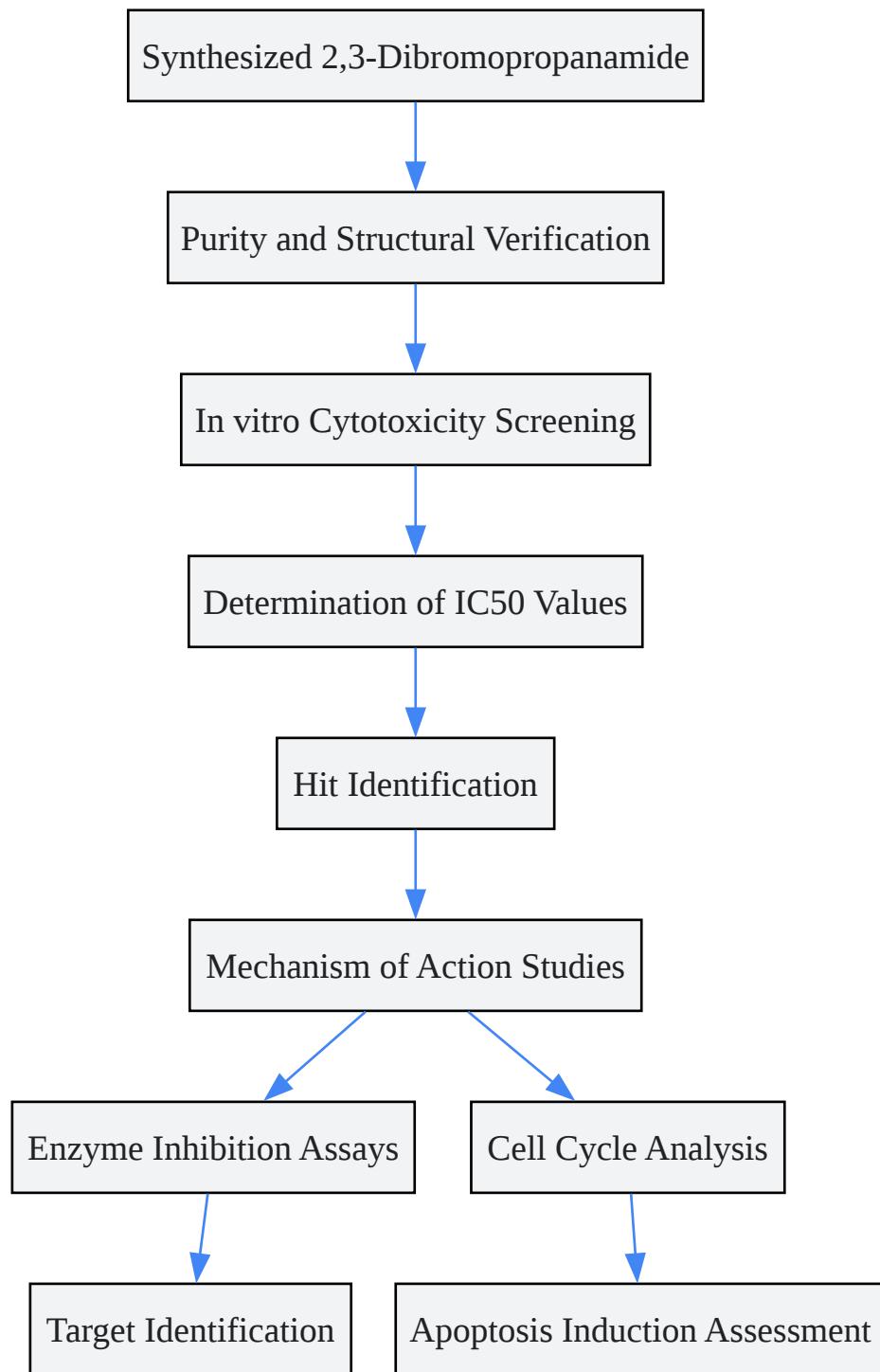
## Potential Biological Activity and Applications in Drug Development

While there is no specific biological data available for 2,3-dibromopropanamide, the presence of the  $\alpha$ -bromoamide moiety suggests potential for biological activity.  $\alpha$ -Haloamides are known to be reactive functional groups that can act as alkylating agents and have been explored for their potential as enzyme inhibitors and cytotoxic agents.[\[12\]](#)

For instance, a structurally related compound, 2,2-dibromo-3-nitrilopropionamide (DBNPA), is a known biocide with cytotoxic effects on rat thymocytes, suggesting that it can disrupt cell membrane integrity.[\[4\]](#) It is plausible that 2,3-dibromopropanamide could exhibit similar cytotoxic properties. The bromo-amide functionality could potentially interact with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition.

## Logical Framework for Investigating Biological Activity

The following diagram outlines a logical workflow for the initial biological screening of 2,3-dibromopropanamide.



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Workflow for biological evaluation of 2,3-Dibromopropanamide.

## Conclusion and Future Directions

2,3-Dibromopropanamide is a readily synthesizable compound with potential for applications in medicinal chemistry. This guide has provided detailed protocols for its preparation and predicted its key spectral characteristics. The primary limitation in fully assessing its potential is the current lack of experimental biological and spectral data.

Future research should focus on:

- **Synthesis and Characterization:** Performing the described syntheses and obtaining definitive spectral data (NMR, IR, MS) to confirm its structure and purity.
- **Biological Screening:** Conducting *in vitro* cytotoxicity assays against a panel of cancer cell lines to determine its antiproliferative activity.
- **Mechanism of Action Studies:** Investigating its potential as an enzyme inhibitor, particularly targeting enzymes with nucleophilic residues in their active sites.

The information presented in this technical guide serves as a valuable starting point for researchers and drug development professionals interested in exploring the chemical and biological properties of 2,3-dibromopropanamide.

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